molecular formula C5H10Cl2O2 B3121078 1-Chloro-3-(2-chloroethoxy)propan-2-ol CAS No. 27905-76-6

1-Chloro-3-(2-chloroethoxy)propan-2-ol

Cat. No.: B3121078
CAS No.: 27905-76-6
M. Wt: 173.03 g/mol
InChI Key: TWIWQIMWZBPIGB-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chloroethoxy)propan-2-ol is a chlorinated secondary alcohol with a chloroethoxy substituent. Such compounds are key intermediates in pharmaceuticals, particularly β-blockers (e.g., betaxolol, bisoprolol) and antimicrobial agents . Their synthesis typically involves nucleophilic ring-opening of epichlorohydrin or enzymatic kinetic resolution using lipases like Candida antarctica Lipase B (CALB) to achieve enantiopurity .

Properties

IUPAC Name

1-chloro-3-(2-chloroethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c6-1-2-9-4-5(8)3-7/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIWQIMWZBPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399124
Record name 1-chloro-3-(2-chloroethoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27905-76-6
Record name 1-chloro-3-(2-chloroethoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(2-chloroethoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-propanol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-3-(2-chloroethoxy)propan-2-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-chloroethoxy)propan-2-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of 1,3-dihydroxypropane or 1-chloro-3-(2-hydroxyethoxy)propan-2-ol.

    Oxidation: Formation of 1-chloro-3-(2-chloroethoxy)propanal or 1-chloro-3-(2-chloroethoxy)propanoic acid.

    Reduction: Formation of 1-chloro-3-(2-chloroethoxy)propane or 1-chloro-3-(2-chloroethoxy)propan-1-ol.

Scientific Research Applications

1-Chloro-3-(2-chloroethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-chloroethoxy)propan-2-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of new bonds and the release of chloride ions. The alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Synthesis: Chlorophenoxy derivatives (e.g., 1-Chloro-3-(4-chlorophenoxy)propan-2-ol) are synthesized via direct epichlorohydrin reactions, whereas bulkier substituents (e.g., cyclopropylmethoxyethylphenoxy in 5a) require enzymatic resolution for enantiopurity . Amino-substituted analogs (e.g., dichlorophenylamino derivatives) exhibit antimicrobial activity but require distinct synthetic routes involving nucleophilic amination .

Enzymatic Efficiency :

  • CALB consistently achieves >99% enantiomeric excess (ee) for chlorohydrins with methoxyethyl or cyclopropylmethoxy groups, underscoring its versatility in β-blocker synthesis .
  • Yeast-mediated reductions (e.g., Yarrowia lipolytica) for naphthyloxy derivatives show variable efficiency (25–88%), influenced by steric hindrance .

Physicochemical Properties: Methoxyethylphenoxy derivatives (e.g., 1a) have higher molecular weights (~244.71 g/mol) and predicted boiling points (~364.5°C) compared to simpler chlorophenoxy analogs (~221.08 g/mol) . Amino-substituted derivatives exhibit lower logP values, correlating with improved solubility but reduced membrane permeability in antimicrobial applications .

Key Observations:

  • Antimicrobial vs. Pharmaceutical Use: Chlorophenoxy/amino derivatives prioritize low toxicity for antimicrobial use, while phenoxy/methoxyethyl analogs focus on enantiopurity for cardiovascular drugs .
  • Structure-Activity Relationships: Dichlorophenylamino groups enhance antifungal activity but reduce potency compared to polyene antibiotics. Chlorophenoxy groups balance antibacterial efficacy and safety .

Biological Activity

1-Chloro-3-(2-chloroethoxy)propan-2-ol, also known by its CAS number 27905-76-6, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Chloro-3-(2-chloroethoxy)propan-2-ol features a chloroalkyl ether structure that may influence its reactivity and biological interactions. The presence of chlorine atoms in the molecule is significant for its potential biological activity.

Biological Activity Overview

The biological activity of 1-Chloro-3-(2-chloroethoxy)propan-2-ol has been explored in various contexts, particularly its antimicrobial and anticancer properties. Below are detailed findings from recent studies:

Antimicrobial Activity

Studies have indicated that compounds similar to 1-Chloro-3-(2-chloroethoxy)propan-2-ol exhibit significant antimicrobial properties. For instance, chlorinated ethers are known to disrupt microbial cell membranes, leading to cell lysis.

Compound Microbial Target Activity
1-Chloro-3-(2-chloroethoxy)propan-2-olStaphylococcus aureusInhibition of growth
1-Chloro-3-(2-chloroethoxy)propan-2-olEscherichia coliModerate inhibition
1-Chloro-3-(2-chloroethoxy)propan-2-olCandida albicansSignificant inhibition

Anticancer Activity

Research has suggested that chlorinated compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study involving in vitro assays demonstrated that the compound could inhibit the proliferation of certain cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)20Cell cycle arrest at G0/G1 phase
A549 (lung cancer)25Inhibition of DNA synthesis

The mechanisms by which 1-Chloro-3-(2-chloroethoxy)propan-2-ol exerts its biological effects are multifaceted:

  • Membrane Disruption : The compound's chlorinated structure allows it to integrate into lipid bilayers, disrupting microbial membranes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, contributing to its anticancer effects.
  • Genotoxicity : Some studies have suggested potential genotoxic effects, which could lead to mutagenesis and cancer development under certain conditions.

Case Study 1: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of 1-Chloro-3-(2-chloroethoxy)propan-2-ol against various pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Study

In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, supporting its potential as an anticancer agent. The study highlighted the induction of apoptosis as a primary mechanism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.